![molecular formula C15H12N2OS B2636890 N-环丙基噻吩并[2,3-b]喹啉-2-甲酰胺 CAS No. 478079-44-6](/img/structure/B2636890.png)

N-环丙基噻吩并[2,3-b]喹啉-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

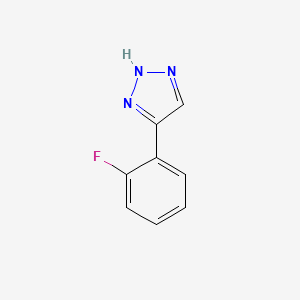

“N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide” is a chemical compound with the molecular formula C15H12N2OS. It is a derivative of quinoline-carboxamide . Quinoline-carboxamide derivatives have been studied for their potential as anti-proliferative agents and apoptotic inducers .

Synthesis Analysis

The synthesis of quinoline-carboxamide derivatives involves various chemical reactions. For instance, quinoline-2-carbonyl chloride was prepared using oxalyl chloride to ensure mild conditions and prevent quinoline nucleus chloration .

Molecular Structure Analysis

The molecular structure of “N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide” involves a quinoline nucleus, which is a bicyclic compound consisting of a benzene ring fused with a pyridine ring .

Chemical Reactions Analysis

Quinoline-carboxamide derivatives have been found to show good anti-proliferative activities in comparison to the reference standard Doxorubicin, against four cell lines: MCF-7, CACO, HepG-2, and HCT-116 .

科学研究应用

合成和细胞毒性

- 合成和构效关系:一项研究详细介绍了取代的茚并[1,2-b]喹啉-6-甲酰胺和[1]苯并噻吩并[3,2-b]喹啉-4-甲酰胺的合成,并评估了它们的构效关系以确定细胞毒性。发现小的亲脂性取代基可显着增加细胞毒性,这表明结构修饰对于增强活性非常重要 (Chen et al., 2000)。

- 抗增殖活性:另一项研究重点关注噻吩并[2,3-b]吡啶和呋喃并[2,3-b]吡啶衍生物,展示了它们对 NCI-60 细胞系的抗增殖活性。值得注意的是,某些四氢噻吩并[2,3-b]喹啉酮表现出显着的活性,突出了这些化合物在癌症治疗中的潜力 (Hung et al., 2014)。

生物活性与应用

- 酶抑制和抗癌特性:噻吩并[2,3-b]喹啉衍生物对磷酸肌醇特异性磷脂酶 C-γ 的抑制显示出有希望的抗癌特性,特别是对乳腺癌细胞。这项研究强调了此类化合物在治疗难以治疗的癌症类型中的治疗潜力 (Leung et al., 2014)。

- 免疫调节作用:喹啉-3-甲酰胺,包括那些与 N-环丙基噻吩并[2,3-b]喹啉-2-甲酰胺在结构上相关的化合物,已被发现具有免疫调节作用。具体来说,喹啉-3-甲酰胺帕奎尼莫德显示出在新型小鼠模型中逆转已建立的纤维化的能力,表明在治疗自身免疫性疾病中具有潜在应用 (Fransén Pettersson et al., 2018)。

分子相互作用和机制

- 结合和抑制机制:人 S100A9 和喹啉-3-甲酰胺之间的相互作用揭示了直接关联,这对于理解这些化合物的免疫调节活性的分子机制至关重要。这种相互作用提出了治疗自身免疫性疾病的新靶标 (Björk et al., 2009)。

化学结构和分析

- 晶体结构和分析:N-(4-乙酰苯基)喹啉-3-甲酰胺的晶体结构和赫希菲尔德表面分析提供了对这类化合物的分子相互作用和稳定性的见解,有助于新型治疗剂的设计和开发 (Polo-Cuadrado et al., 2021)。

作用机制

The mechanism of action of quinoline-carboxamide derivatives involves the targeted approach of protein kinases (PKs), as PKs are the main regulators of cell survival and proliferation . These compounds have been found to induce apoptosis by down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 .

未来方向

Quinoline-based molecules have been recognized for their versatility in the design and synthesis of biologically active compounds. They have been used in therapy as antimicrobial, local anaesthetic, antipsychotic, and anticancer drugs . The search for new, more active, more selective, less toxic compounds remains high in the field of chemotherapeutic drugs . Therefore, “N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide” and its derivatives may have potential for future research in drug discovery.

属性

IUPAC Name |

N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c18-14(16-11-5-6-11)13-8-10-7-9-3-1-2-4-12(9)17-15(10)19-13/h1-4,7-8,11H,5-6H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYBBQVMXWKPFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901329731 |

Source

|

| Record name | N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901329731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID50086563 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478079-44-6 |

Source

|

| Record name | N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901329731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2636811.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2636813.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(1-naphthyl)acetamide](/img/structure/B2636815.png)

![methyl 2-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate](/img/structure/B2636817.png)

![4-(4-Bromophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2,4-triazol-3-one](/img/structure/B2636818.png)

![4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2636822.png)

![Methyl (E)-4-[2-(benzimidazol-1-ylmethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2636823.png)

![3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2636824.png)

![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2636825.png)

![N-(4-fluorophenyl)-3-[(4-nitrobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2636828.png)

![1-(4-chlorophenyl)-6-((3,5-dimethoxybenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2636829.png)